molecular formula C10H4Cl2N2S2 B8349891 2-Chloro-4-(5-chloro-2-thienyl)thieno[3,2-d]pyrimidine

2-Chloro-4-(5-chloro-2-thienyl)thieno[3,2-d]pyrimidine

Cat. No.: B8349891
M. Wt: 287.2 g/mol
InChI Key: NBDHTSGLECSGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(5-chloro-2-thienyl)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H4Cl2N2S2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H4Cl2N2S2

Molecular Weight

287.2 g/mol

IUPAC Name

2-chloro-4-(5-chlorothiophen-2-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H4Cl2N2S2/c11-7-2-1-6(16-7)8-9-5(3-4-15-9)13-10(12)14-8/h1-4H

InChI Key

NBDHTSGLECSGQL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C(N=C2C3=CC=C(S3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Pd(OAc)2 (12 mg, 5 mol %) and PPh3 (52 mg, 20 mol %) in THF (2 mL) was stirred for 5 min, treated dropwise with a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (205 mg, 1 mmol) in THF (1 mL), stirred for 5 min, treated with 5-chlorothiophene-2-boronic acid (244 mg, 1.5 mmol) then saturated aqueous NaHCO3 (1 mL) refluxed for 4 h, cooled, diluted with H2O and filtered to give the title compound (268 mg, 94%) as a grey solid; NMR δH (400 MHz, CDCl3) 7.10 (1H, d, J 4.0 Hz), 7.55 (1H, d, J 5.5 Hz), 7.85 (1H, d, J 4.5 Hz) and 8.08 (1H, d, J 5.5 Hz)
Quantity
205 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
52 mg
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
12 mg
Type
catalyst
Reaction Step Five
Yield
94%

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